molecular formula C19H19NO2 B2774816 N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1798486-37-9

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2774816
CAS No.: 1798486-37-9
M. Wt: 293.366
InChI Key: HWNHFXKJPUHEQB-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 1798486-37-9) is an organic compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This hybrid molecule features a naphthalene ring system linked via an acetamide group to a propan-2-yl chain substituted with a furan-3-yl ring, a structure that combines unique thermodynamic stability and selective reactivity . The presence of the naphthalene moiety promotes π-π interactions, which can be favorable for binding with biological targets, while the acetamide group offers versatility for further functionalization reactions . This combination makes it a valuable intermediate in organic synthesis and chemical biology. The compound is readily soluble in common organic solvents, facilitating manipulation under standard laboratory conditions . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(11-15-9-10-22-13-15)20-19(21)12-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,13-14H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHFXKJPUHEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. The exact pathways can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(1-(furan-3-yl)propan-2-yl)-2-(phenyl)acetamide
  • N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-2-yl)acetamide

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17_{17}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 269.33 g/mol
  • CAS Number : 1795085-22-1

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. These compounds exhibited significant activity against a range of pathogens, including resistant strains. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundPathogen TestedMIC (μg/mL)Activity
4aS. aureus0.22Active
5aE. coli0.25Active
7bS. epidermidis0.24Active

2. Anti-inflammatory Properties

In vitro studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cell cultures . The presence of the furan and naphthalene moieties is believed to enhance these effects.

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) : Compounds demonstrating AChE inhibitory activity are significant for treating Alzheimer's disease.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)Remarks
5eAChE10Moderate inhibition
5jMAO-B26Selective inhibition

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.
  • Anti-inflammatory Mechanism : It likely modulates the expression of inflammatory cytokines through NF-kB pathway inhibition.
  • Enzyme Interaction : The structural features allow binding to active sites of AChE and other enzymes, inhibiting their activity.

Case Studies

In a study examining the efficacy of several derivatives against antibiotic-resistant strains, this compound was noted for its synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and functional groups. For example, the naphthalene protons appear as multiplets in δ 7.2–8.5 ppm, while the acetamide carbonyl resonates near δ 165–170 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry : HRMS validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₂: 318.1494) .

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation. SHELX programs (e.g., SHELXL) refine the structure, resolving bond angles and torsional strain in the furan-naphthalene linkage .
  • Validation : Check for R-factor convergence (<5%) and electron density maps to confirm absence of disorder .

How should researchers address conflicting spectroscopic data during characterization?

Q. Advanced

  • Cross-Validation : Combine NMR with IR (e.g., C=O stretch at ~1670 cm⁻¹) and UV-Vis (naphthalene π→π* transitions at ~275 nm) .
  • Isotopic Labeling : Use ¹⁵N-labeled acetamide to distinguish NH signals from solvent peaks in crowded spectra .

What computational strategies predict the compound’s reactivity in biological systems?

Q. Advanced

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with targets like cytochrome P450 or kinase enzymes. Focus on the naphthalene moiety’s hydrophobic interactions .
  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

What strategies improve solubility for in vitro assays?

Q. Basic

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : Convert the acetamide to a hydrochloride salt via HCl gas treatment in diethyl ether .

What biological activities are documented for structurally related acetamides?

Q. Basic

  • Anticancer Activity : Analogues with naphthalene cores show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) via Bcl-2/Mcl-1 inhibition .
  • Antimicrobial Effects : Thioacetamide derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Analog Synthesis : Replace the furan-3-yl group with thiophene or pyridine to modulate lipophilicity .
  • Bioisosteric Replacement : Substitute the naphthalene ring with anthracene or biphenyl to enhance π-stacking interactions .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) using QSAR models .

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